In‑Vivo Hepatic Quinone Reductase Induction – Direct Comparison with Sulforaphane
When administered orally to Fischer 344 rats at 50 mg kg⁻¹ day⁻¹ for seven days, 3‑hydroxypent‑4‑enenitrile (crambene) induced hepatic quinone reductase activity 1.5‑fold over control. Under the same protocol, sulforaphane gave a 1.7‑fold induction [REFS‑1]. Although the in‑vivo effect magnitudes are similar, the cell‑culture potency gap is dramatic: in Hepa 1c1c7 cells, crambene required concentrations ca. 100‑fold higher (5 mM) than sulforaphane to achieve comparable QR induction [REFS‑1].
| Evidence Dimension | Hepatic quinone reductase induction (fold‑increase over vehicle control) |
|---|---|
| Target Compound Data | 1.5‑fold (crambene 50 mg kg⁻¹ day⁻¹, 7‑day oral gavage) |
| Comparator Or Baseline | Sulforaphane: 1.7‑fold (50 mg kg⁻¹ day⁻¹, 7‑day oral gavage) |
| Quantified Difference | 1.7‑fold vs 1.5‑fold in vivo; ~100‑fold difference in Hepa 1c1c7 cell‑culture potency |
| Conditions | Male Fischer 344 rats (in vivo); Hepa 1c1c7 mouse hepatoma cells (in vitro) |
Why This Matters
A buyer evaluating chemopreventive leads must know that crambene achieves near‑parity with sulforaphane in target tissue but will underperform in cell‑based screens, guiding appropriate assay choice.
- [1] Keck, A.‑S., Staack, R., & Jeffery, E. H. (2002). The cruciferous nitrile crambene has bioactivity similar to sulforaphane when administered to Fischer 344 rats but is far less potent in cell culture. Nutrition and Cancer, 42(2), 233–240. DOI: 10.1207/S15327914NC422_13. View Source
